

Spectroscopic Comparison of 3-Bromo-4-(dimethylamino)benzoic Acid and Its Precursors

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Compound of Interest

Compound Name: 3-Bromo-4-(dimethylamino)benzoic acid

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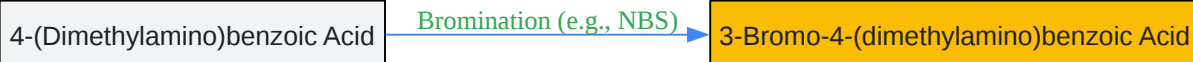
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **3-Bromo-4-(dimethylamino)benzoic acid** and its precursors, 4-(dimethylamino)benzoic acid and 3-bromobenzoic acid. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and visualizations to aid in compound identification and characterization.

Introduction

3-Bromo-4-(dimethylamino)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom and a dimethylamino group on the benzoic acid backbone, gives rise to a unique spectroscopic profile. Understanding the spectral characteristics of this compound in comparison to its precursors, 4-(dimethylamino)benzoic acid and 3-bromobenzoic acid, is crucial for monitoring its synthesis, confirming its identity, and elucidating its structure. This guide presents a comprehensive spectroscopic comparison based on experimental data.

Synthetic Pathway

The synthesis of **3-Bromo-4-(dimethylamino)benzoic acid** typically proceeds via the electrophilic bromination of 4-(dimethylamino)benzoic acid. The electron-donating dimethylamino group directs the incoming bromide to the ortho position.



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Caption: Synthetic route to **3-Bromo-4-(dimethylamino)benzoic acid**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Bromo-4-(dimethylamino)benzoic acid** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (δ , ppm)

Compound	Aromatic Protons	$\text{N}(\text{CH}_3)_2$ Protons	COOH Proton
3-Bromo-4-(dimethylamino)benzoic acid	8.12 (d, 1H), 7.85 (dd, 1H), 7.01 (d, 1H)	2.95 (s, 6H)	~12-13 (br s, 1H)
4-(Dimethylamino)benzoic acid ^{[1][2]}	7.85 (d, 2H), 6.65 (d, 2H)	3.02 (s, 6H)	~12.5 (br s, 1H)
3-Bromobenzoic acid	8.15 (t, 1H), 7.95 (d, 1H), 7.70 (d, 1H), 7.35 (t, 1H)	-	~13.0 (br s, 1H)

Table 2: ^{13}C NMR Data (δ , ppm)

Compound	C=O Carbon	Aromatic Carbons	N(CH ₃) ₂ Carbon
3-Bromo-4-(dimethylamino)benzoic acid	~167	~155, 135, 132, 122, 118, 111	~43
4-(Dimethylamino)benzoic acid[3]	167.9	153.5, 131.7, 117.3, 113.0	40.5
3-Bromobenzoic acid	166.5	136.0, 133.0, 132.8, 130.2, 128.8, 122.5	-

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C-N Stretch	C-Br Stretch
3-Bromo-4-(dimethylamino)benzoic acid	3300-2500 (broad)	~1680	~1350	~670
4-(Dimethylamino)benzoic acid[2]	3300-2500 (broad)	~1670	~1360	-
3-Bromobenzoic acid[4]	3300-2500 (broad)	~1700	-	~700

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
3-Bromo-4-(dimethylamino)benzoic acid	243/245 (due to Br isotopes)	[M-OH] ⁺ , [M-COOH] ⁺ , [M-Br] ⁺
4-(Dimethylamino)benzoic acid[5][6]	165	148 ([M-OH] ⁺), 120 ([M-COOH] ⁺)
3-Bromobenzoic acid[7]	200/202 (due to Br isotopes)	183/185 ([M-OH] ⁺), 155/157 ([M-COOH] ⁺), 121 ([M-Br] ⁺)

Experimental Protocols

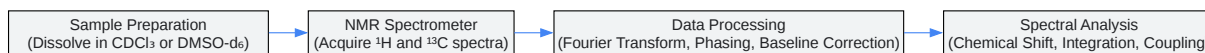
Detailed methodologies for the key spectroscopic experiments are provided below.

Synthesis of 3-Bromo-4-(dimethylamino)benzoic acid

A typical synthesis involves the bromination of 4-(dimethylamino)benzoic acid.[8]

- **Dissolution:** Dissolve 4-(dimethylamino)benzoic acid in a suitable solvent, such as glacial acetic acid.
- **Bromination:** Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring. N-Bromosuccinimide (NBS) can also be used as a brominating agent.[8]
- **Reaction:** Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Pour the reaction mixture into ice water to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure **3-Bromo-4-(dimethylamino)benzoic acid**.

NMR Spectroscopy

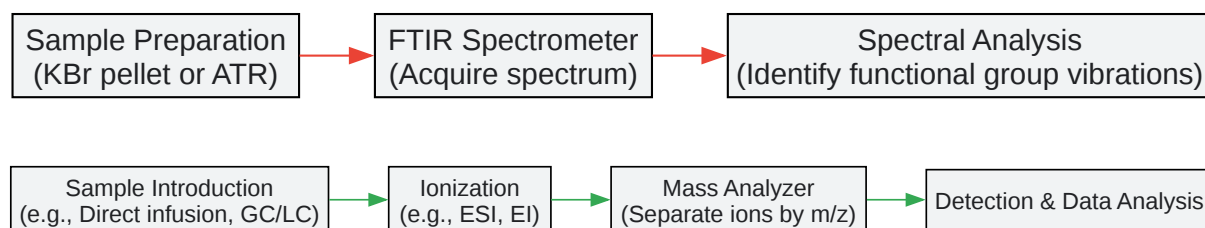


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Caption: General workflow for NMR spectroscopy.

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.

IR Spectroscopy



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